3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride

Description

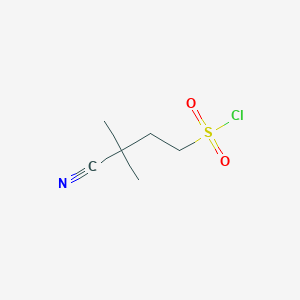

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride (CAS: 50702-38-0) is an aliphatic sulfonyl chloride characterized by a propane backbone substituted with a sulfonyl chloride group at position 1 and a cyano group flanked by two methyl groups at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate groups or facilitating further functionalization via the cyano moiety .

Sulfonyl chlorides are widely employed in the preparation of sulfonamides, sulfonate esters, and other derivatives. The bulky dimethyl substituents may also influence steric accessibility, affecting reaction kinetics and selectivity .

Properties

IUPAC Name |

3-cyano-3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGOGWEGOXBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Cyano-3,3-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyano-3,3-dimethylpropane-1-sulfonic acid+SOCl2→3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4) . Major products formed from these reactions include sulfonamides, sulfonates, and amines .

Scientific Research Applications

Organic Synthesis

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable sulfonamide linkages makes it particularly valuable in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing new drugs. Its electrophilic nature allows it to react with amines, alcohols, and thiols to form sulfonamides, which are essential structures in many therapeutic agents. The compound's role in bioconjugation also facilitates the modification of proteins and peptides, aiding in studies related to their structure and function.

Biological Research

The compound is increasingly used in biological research for modifying biomolecules. Its reactivity allows researchers to study protein interactions and develop therapeutic agents targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials such as polymers and surfactants. Its unique properties enable the development of innovative materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis through sulfonamide formation.

Case Study 2: Cytotoxic Effects

Research on cytotoxic effects indicated that this compound selectively induced apoptosis in certain cancer cell lines while sparing normal cells. MTT assays quantified cell viability and showed that higher concentrations led to increased cell death.

The following table summarizes key findings from studies involving this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria; mechanism linked to cell wall disruption |

| Cytotoxicity | Induced apoptosis in cancer cells; selective toxicity observed |

Mechanism of Action

The mechanism of action of 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives . The cyano group can also participate in reactions, such as reduction to form amines .

Comparison with Similar Compounds

Key Observations:

Backbone Differences : The target compound is aliphatic, whereas others are aromatic. Aliphatic sulfonyl chlorides generally exhibit higher reactivity toward hydrolysis and nucleophilic substitution due to reduced resonance stabilization compared to aromatic analogs.

Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with the iodo substituent in 3-iodobenzenesulfonyl chloride, which, while also electron-withdrawing, is part of an aromatic system where resonance effects moderate reactivity . This is less pronounced in aromatic derivatives with planar substituents. Polar vs. Non-Polar Groups: The hydroxy and carbamoyl groups in 3,5-difluoro-2-hydroxybenzene-1-sulfonyl chloride and 3-carbamoyl-5-chlorobenzene-1-sulfonyl chloride increase polarity, affecting solubility and interaction with polar solvents or reagents.

Reactivity and Stability

- Hydrolysis Sensitivity: Aliphatic sulfonyl chlorides like the target compound are typically more prone to hydrolysis than aromatic derivatives. However, the electron-withdrawing cyano group may accelerate hydrolysis compared to aliphatic analogs without such substituents.

- Thermal Stability : Aromatic sulfonyl chlorides generally exhibit higher thermal stability due to resonance stabilization. The target compound’s stability may be intermediate between aliphatic and aromatic derivatives, depending on storage conditions.

Biological Activity

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride (CAS Number: 1468821-69-3) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

The compound features a sulfonyl chloride group, which is known for its high reactivity towards nucleophiles. The presence of the cyano group further enhances its utility in various chemical reactions. The general reaction mechanism involves nucleophilic substitution where the sulfonyl chloride reacts with amines, alcohols, and thiols to form sulfonamides and other derivatives .

The biological activity of this compound can be attributed to its electrophilic nature. The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of stable sulfonamide linkages, which are crucial in drug design. This reactivity allows for modifications of biomolecules, making it a valuable tool in biological research.

Applications in Medicinal Chemistry

- Drug Development : The compound is utilized in synthesizing various pharmaceuticals due to its ability to form stable linkages. It serves as a building block for developing new drugs targeting different biological pathways.

- Bioconjugation : It is employed in modifying proteins and peptides, aiding in studies related to their structure and function. This application is essential for understanding protein interactions and developing therapeutic agents.

Biological Activity Data

The following table summarizes key findings from studies involving this compound:

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, it was found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the formation of sulfonamides.

Case Study 2: Cytotoxic Effects

Research on the cytotoxic effects of this compound revealed that it selectively induced apoptosis in certain cancer cell lines while sparing normal cells. The study utilized MTT assays to quantify cell viability and demonstrated that concentrations above a specific threshold led to increased cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.